molecular formula C13H11NO2S2 B3045336 N-(benzenesulfonyl)benzenecarbothioamide CAS No. 10520-98-6

N-(benzenesulfonyl)benzenecarbothioamide

Cat. No.: B3045336
CAS No.: 10520-98-6
M. Wt: 277.4 g/mol
InChI Key: NHRGJCJTJXYGDA-UHFFFAOYSA-N
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Description

N-(Benzenesulfonyl)benzenecarbothioamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH-) and a carbothioamide (-C(S)NH₂) moiety.

Synthesis and Characterization:
The compound and its derivatives are typically synthesized via nucleophilic substitution reactions involving potassium salts of N-(benzenesulfonyl)cyanamide. For example, reactions with arylthiols or heteroaryl imines yield derivatives with tailored substituents . Characterization employs techniques such as:

  • IR spectroscopy: Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, SO₂ at ~1350–1150 cm⁻¹) .
  • NMR spectroscopy: Reveals substituent effects on aromatic proton shifts (e.g., deshielding due to electron-withdrawing groups) .
  • Melting points: Range from 157°C to 192°C, depending on substituents .

Properties

IUPAC Name

N-(benzenesulfonyl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S2/c15-18(16,12-9-5-2-6-10-12)14-13(17)11-7-3-1-4-8-11/h1-10H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRGJCJTJXYGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354195
Record name F0898-0127
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10520-98-6
Record name NSC144072
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144072
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F0898-0127
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzenesulfonyl)benzenecarbothioamide typically involves the reaction of benzenesulfonyl chloride with benzenecarbothioamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzenesulfonyl)benzenecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinyl or sulfide derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies highlight the potential of N-(benzenesulfonyl)benzenecarbothioamide and its derivatives in antiviral applications. Research indicates that compounds featuring benzenesulfonyl groups exhibit significant activity against HIV-1 by targeting the capsid protein, which is crucial for viral replication. For instance, certain derivatives have demonstrated sub-micromolar levels of antiviral activity, showcasing their promise as therapeutic agents against viral infections .

Antimicrobial Properties

The compound has also been investigated for its antibacterial and antifungal properties. Studies reveal that this compound exhibits considerable effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that this compound can compete with standard antibiotics, making it a candidate for developing new antimicrobial therapies .

Antitumor Activity

In addition to its antiviral and antimicrobial applications, this compound has shown potential antitumor effects. The synthesis of thiourea derivatives, including this compound, has been linked to the inhibition of cancer cell proliferation in various models. These compounds can induce apoptosis in cancer cells, providing a pathway for developing novel anticancer agents .

Agricultural Applications

Herbicidal Properties

This compound derivatives have been explored for their herbicidal properties. Research indicates that these compounds can selectively target and inhibit the growth of specific weed species without harming cereal crops such as wheat. This selectivity is crucial for developing sustainable agricultural practices .

Materials Science

Chemical Sensors

The unique structural features of this compound make it suitable for applications in materials science, particularly as a chemical sensor. Its ability to interact with various analytes can be harnessed to develop sensors for detecting environmental pollutants or biological markers .

Polymer Chemistry

In polymer chemistry, thiourea derivatives are increasingly being utilized as additives to enhance the properties of polymers. Their incorporation can improve thermal stability and mechanical strength, making them valuable in producing advanced materials for industrial applications .

Summary Table of Applications

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAntiviral agentsSub-micromolar activity against HIV-1
Antimicrobial agentsEffective against E. coli and S. aureus
Antitumor agentsInduces apoptosis in cancer cell lines
AgriculturalHerbicidesSelective inhibition of weed growth
Materials ScienceChemical sensorsDetection of environmental pollutants
Polymer additivesEnhanced thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)benzenecarbothioamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells . The compound’s sulfonyl and thioamide groups play a crucial role in its binding affinity and selectivity towards the enzyme.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares N-(benzenesulfonyl)benzenecarbothioamide derivatives and structurally related compounds, highlighting substituent-driven variations in properties:

Compound Substituents Melting Point (°C) Key Spectral Data Biological Activity
This compound (base structure) None Not reported IR: C=O (~1680 cm⁻¹), SO₂ (~1350 cm⁻¹) Antimicrobial precursor
N-[4-Chloro-5-methyl-2-(4-CF₃-benzylthio)benzenesulfonyl]cinnamamide (14) 4-CF₃-benzylthio, chloro, methyl 191.8–192.5 ¹H NMR: δ 7.8–7.2 (aromatic), δ 3.8 (CH₂); IR: C=C (~1600 cm⁻¹) Potential antimicrobial
N-[4-Chloro-5-methyl-2-(3-CF₃-benzylthio)benzenesulfonyl]cinnamamide (15) 3-CF₃-benzylthio, chloro, methyl 188.3–189.5 ¹H NMR: δ 7.7–7.1 (aromatic), δ 4.1 (CH₂); IR: NH (~3300 cm⁻¹) Potential antimicrobial
3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide 3-F, 4-CF₃ 102–104 Solubility: Dichloromethane, ether; IR: C=S (~1250 cm⁻¹) Organic synthesis intermediate
N,N-diethyl-4-({[(2-phenoxyacetyl)amino]carbothioyl}amino)benzenesulfonamide Diethylamino, phenoxyacetyl Not reported Molecular formula: C₁₉H₂₄N₄O₃S₂; Molar mass: 436.54 g/mol Not reported
Key Observations:
  • Electron-withdrawing groups (e.g., CF₃, Cl) : Increase melting points (e.g., 14: 192°C vs. base compound) due to enhanced intermolecular forces .
  • Spectral shifts : Aromatic protons in ¹H NMR show downfield shifts with electron-withdrawing substituents (e.g., δ 7.8 in 14 vs. δ 7.2 in simpler derivatives) .

Biological Activity

N-(benzenesulfonyl)benzenecarbothioamide is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₁N₁O₂S₂
  • CAS Number : 766158

The compound features a benzenesulfonyl group attached to a benzene ring with a carbothioamide functional group, which influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various bacterial strains:

CompoundTarget OrganismMIC (mg/mL)
4dE. coli6.72
4hS. aureus6.63
4aMulti-pathogen6.67 - 6.45

These results suggest that this compound exhibits potent antimicrobial activity, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Activity

In vivo studies have demonstrated that this compound can significantly reduce inflammation. For instance, compounds derived from benzenesulfonamides showed up to 94% inhibition of carrageenan-induced rat paw edema at varying time intervals:

Time (h)Inhibition (%)
194.69
289.66
387.83

These findings indicate the potential of this compound in treating inflammatory conditions .

The biological activity of this compound is thought to be mediated through various mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit carbonic anhydrase isoforms, which are crucial in various physiological processes.
  • Interaction with Cellular Targets : The compound may interact with specific proteins involved in inflammation and microbial resistance, altering their function and leading to therapeutic effects .

Case Studies and Research Findings

A study focusing on the cardiovascular effects of sulfonamide derivatives indicated that certain compounds could significantly affect perfusion pressure and coronary resistance in isolated rat heart models. While specific data on this compound was not detailed, the implications of sulfonamide derivatives suggest a broader potential for cardiovascular applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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